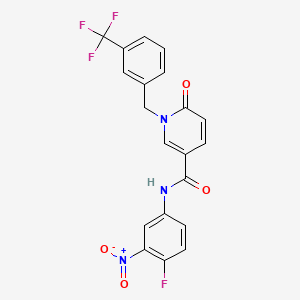

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-fluoro-3-nitrophenyl azide” is one of the oldest photolinkers used for photoaffinity labeling . It’s historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) . It’s used in bioconjugation and functionalization of polymer surfaces .

Synthesis Analysis

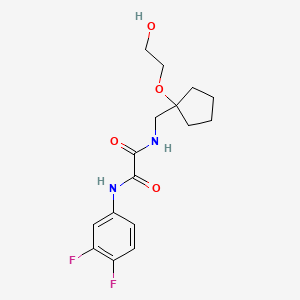

The synthesis of “4-fluoro-3-nitrophenyl azide” involves a variety of coupling agents . It’s used to immobilize biomolecules onto polymer surfaces and construct bioconjugates .Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-nitrophenyl isocyanate” is C7H3FN2O3 .Chemical Reactions Analysis

“4-fluoro-3-nitrophenyl azide” can activate an inert surface through a nitrene insertion reaction . It can conjugate a biomolecule without any catalyst, reagent, or modification .Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-3-nitrophenyl isocyanate” is 182.1087 .Scientific Research Applications

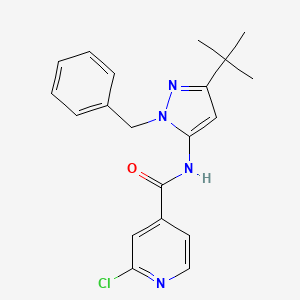

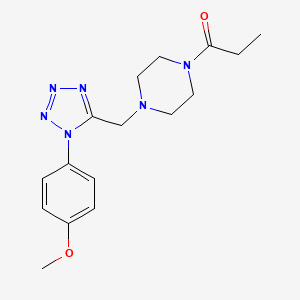

Met Kinase Inhibitors

- The compound is related to a class of substituted dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These have shown promising results in treating Met-dependent human gastric carcinoma in preclinical models (Schroeder et al., 2009).

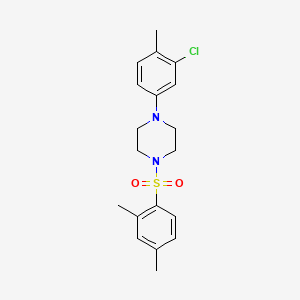

Aromatic Polyamides

- It's related to aromatic polyamides containing ether and bulky fluorenylidene groups, which have excellent solubility and thermal stability. These materials could have applications in high-performance polymers and engineering plastics (Hsiao, Yang, & Lin, 1999).

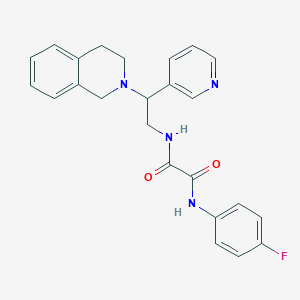

Solid-Phase Synthesis

- It's associated with solid-phase synthesis techniques, particularly in the preparation of substituted benzodiazepinones. These compounds have potential applications in medicinal chemistry and drug development (Lee, Gauthier, & Rivero, 1999).

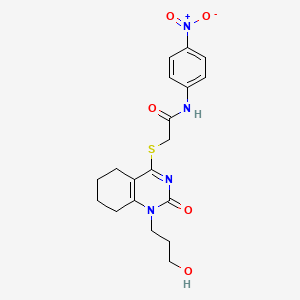

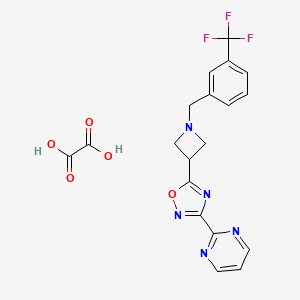

PET Radioligands

- Similar compounds have been used in the synthesis of PET radioligands for brain imaging, particularly targeting the 5-HT1A receptor. This has implications in neuroscience research and potential clinical applications in brain disorders (Vandecapelle et al., 2001).

Photophysical Studies

- Compounds in this family have been studied for their photophysical properties, particularly in understanding intramolecular electron transfer processes. This research is relevant to the development of new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi, & Albini, 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O4/c21-16-6-5-15(9-17(16)27(30)31)25-19(29)13-4-7-18(28)26(11-13)10-12-2-1-3-14(8-12)20(22,23)24/h1-9,11H,10H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYPXIUBCTBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2648882.png)

![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2648884.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2648887.png)

![1-(2-Methyl-1-oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2648897.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2648898.png)

![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)

![1-[(6-Chloropyridin-2-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2648903.png)